1-(6-Aminopyridin-3-yl)propan-1-one
Description
Contextualization within Aminopyridine Chemistry
Aminopyridines are a class of pyridine (B92270) derivatives where an amino group is attached to the pyridine ring. These compounds are of considerable interest due to their diverse biological activities and their utility as versatile building blocks in organic synthesis. The position of the amino group on the pyridine ring significantly influences the compound's electronic properties, basicity, and reactivity. In 1-(6-aminopyridin-3-yl)propan-1-one, the amino group at the 6-position and the propanoyl group at the 3-position create a specific electronic and steric environment that dictates its chemical behavior.
Significance in Organic Synthesis and Heterocyclic Chemistry
Heterocyclic compounds are fundamental to the development of pharmaceuticals, agrochemicals, and materials science. sigmaaldrich.com this compound serves as a valuable heterocyclic building block . bldpharm.comsigmaaldrich.com The presence of multiple reactive sites—the amino group, the ketone carbonyl group, and the pyridine ring itself—allows for a variety of chemical transformations. This makes it a versatile synthon for the construction of more complex molecular architectures, particularly in the synthesis of novel heterocyclic systems. researchgate.netrsc.org For instance, the amino group can undergo acylation, alkylation, or participate in condensation reactions, while the ketone can be a site for reductions, additions, or further functionalization.
Overview of Research Landscape
While specific research exclusively focused on this compound is limited in publicly accessible literature, the broader class of aminopyridine derivatives is the subject of extensive investigation. Research into related compounds, such as other substituted aminopyridines, highlights their potential as scaffolds for developing therapeutic agents. For example, derivatives of the aminopyridine core have been explored for their activity as enzyme inhibitors. The availability of this compound from commercial suppliers for research purposes suggests its utility in exploratory and discovery-phase research in both academic and industrial settings. bldpharm.com The investigation of its unique substitution pattern is a promising avenue for the discovery of new chemical entities with interesting properties.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C8H10N2O |
|---|---|
Molecular Weight |
150.18 g/mol |
IUPAC Name |
1-(6-aminopyridin-3-yl)propan-1-one |
InChI |
InChI=1S/C8H10N2O/c1-2-7(11)6-3-4-8(9)10-5-6/h3-5H,2H2,1H3,(H2,9,10) |
InChI Key |
CHRDPCCBZYXVBS-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)C1=CN=C(C=C1)N |
Origin of Product |
United States |
Spectroscopic and Structural Elucidation of 1 6 Aminopyridin 3 Yl Propan 1 One and Derivatives
Advanced Spectroscopic Characterization Techniques
Spectroscopic methods provide a non-destructive means to probe the molecular structure and electronic properties of compounds. For 1-(6-aminopyridin-3-yl)propan-1-one, a combination of Nuclear Magnetic Resonance (NMR), Vibrational (FT-IR, FT-Raman), and Ultraviolet-Visible (UV-Vis) spectroscopy, alongside Mass Spectrometry, offers a complete picture of its chemical identity.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. In the ¹H NMR spectrum of a related aminopyridinone derivative, distinct signals corresponding to the different proton environments are observed. For instance, aromatic protons typically appear in the downfield region, while aliphatic protons are found further upfield. nih.gov Theoretical NMR analysis, often performed using methods like the Gauge-Including Atomic Orbital (GIAO) method, can complement experimental data and aid in the precise assignment of chemical shifts. nih.gov
The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. The carbonyl carbon of the propanone group is expected to have a characteristic downfield chemical shift. The carbon atoms of the pyridine (B92270) ring will also exhibit distinct signals based on their electronic environment, influenced by the amino and propanoyl substituents.
Table 1: Representative ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for Aminopyridinone Scaffolds
| Nucleus | Chemical Shift Range (ppm) | Assignment |
| ¹H | 7.0 - 8.5 | Aromatic (Pyridinyl) Protons |
| ¹H | 5.0 - 6.0 | Amino (NH₂) Protons |
| ¹H | 2.5 - 3.0 | Methylene (B1212753) (-CH₂-) Protons |
| ¹H | 1.0 - 1.5 | Methyl (-CH₃) Protons |
| ¹³C | 190 - 200 | Carbonyl (C=O) Carbon |
| ¹³C | 110 - 160 | Aromatic (Pyridinyl) Carbons |
| ¹³C | 30 - 40 | Methylene (-CH₂-) Carbon |
| ¹³C | 8 - 12 | Methyl (-CH₃) Carbon |
Note: The exact chemical shifts for this compound may vary depending on the solvent and other experimental conditions.
Vibrational Spectroscopy (FT-IR, FT-Raman)
Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Fourier-Transform Raman (FT-Raman) spectroscopy, provides insights into the functional groups present in a molecule by probing their vibrational modes. nih.gov
In the FT-IR spectrum of this compound, characteristic absorption bands are expected. The N-H stretching vibrations of the primary amine group typically appear in the region of 3300-3500 cm⁻¹. A strong absorption band corresponding to the C=O stretching of the ketone group is anticipated around 1680-1700 cm⁻¹. The C=C and C=N stretching vibrations of the pyridine ring will give rise to bands in the 1400-1600 cm⁻¹ region.
FT-Raman spectroscopy provides complementary information to FT-IR. sid.ir The symmetric vibrations and non-polar bonds often produce strong signals in the Raman spectrum. For example, the aromatic ring vibrations are typically prominent. Computational methods, such as Density Functional Theory (DFT), can be used to calculate theoretical vibrational frequencies, which, when compared with experimental data, allow for a detailed assignment of the observed bands. nih.govnih.gov
Table 2: Key Vibrational Frequencies (cm⁻¹) for this compound
| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Technique |
| N-H Stretch (Amino) | 3300 - 3500 | FT-IR |
| C-H Stretch (Aromatic) | 3000 - 3100 | FT-IR, FT-Raman |
| C-H Stretch (Aliphatic) | 2850 - 3000 | FT-IR, FT-Raman |
| C=O Stretch (Ketone) | 1680 - 1700 | FT-IR |
| C=C, C=N Stretch (Pyridine) | 1400 - 1600 | FT-IR, FT-Raman |
| C-N Stretch | 1200 - 1350 | FT-IR |
| C-C Stretch | 800 - 1200 | FT-IR, FT-Raman |
Ultraviolet-Visible (UV-Vis) Spectroscopy
Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, providing information about the electronic transitions within a molecule. mt.com The UV-Vis spectrum of this compound is expected to show absorption bands corresponding to π→π* and n→π* transitions.
The pyridine ring, being an aromatic system, will exhibit strong π→π* transitions. The presence of the amino group (an auxochrome) and the carbonyl group (a chromophore) will influence the position and intensity of these absorption maxima (λmax). mu-varna.bg The n→π* transition, typically of lower intensity, arises from the excitation of a non-bonding electron from the nitrogen or oxygen atom to an anti-bonding π* orbital. Analysis of the UV-Vis spectrum can be useful for qualitative identification and for studying the effects of solvent polarity on the electronic structure. researchgate.net
Mass Spectrometry
Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It is a powerful tool for determining the molecular weight of a compound and for obtaining structural information through the analysis of fragmentation patterns. nih.gov
In the mass spectrum of this compound, the molecular ion peak [M]⁺ would correspond to its molecular weight. The fragmentation of this molecular ion can provide valuable structural clues. Common fragmentation pathways for similar compounds include α-cleavage adjacent to the carbonyl group, leading to the loss of an ethyl radical or a propyl group. nih.govdocbrown.info Cleavage of the bond between the carbonyl group and the pyridine ring is also a likely fragmentation pathway. High-resolution mass spectrometry (HRMS) can provide the exact mass of the ions, allowing for the determination of the elemental composition. researchgate.net
Crystallographic Analysis and Solid-State Structure
While spectroscopic techniques provide information about the molecule in solution or as a bulk solid, crystallographic analysis reveals the precise three-dimensional arrangement of atoms in the crystalline state.
Single-Crystal X-ray Diffraction Studies
For this compound, a single-crystal X-ray diffraction study would reveal the planarity of the pyridine ring and the conformation of the propanoyl side chain. mdpi.com Furthermore, it would provide detailed information about the intermolecular interactions, such as hydrogen bonding involving the amino group and the carbonyl oxygen, which govern the packing of the molecules in the crystal lattice. These interactions are crucial for understanding the solid-state properties of the compound.
Molecular Packing and Intermolecular Interactions in Crystalline Solids
In derivatives like N,N'-bis(2-pyridyl)aryldiamines, the conformation of the molecule plays a critical role in determining the packing motif. rsc.org These molecules can adopt different conformations (e.g., Z,Z or E,E) depending on the rotation around the C–N bond, which has a low energy barrier. rsc.orgrsc.org This conformational flexibility can lead to different packing arrangements and, in some cases, polymorphism, where a single compound crystallizes in multiple forms with distinct packing modes. rsc.org
For instance, in one polymorph of a N,N'-bis(2-pyridyl)aryldiamine derivative, molecules adopting a Z,Z conformation assemble into strongly puckered 2D networks that stack along a specific crystallographic direction. rsc.org In another case, molecules residing on an inversion site form layers with a non-coplanar arrangement between the phenyl and pyridine rings. rsc.org The packing of these layers is a key feature of the crystal structure. The interplay between the molecular conformation and the resulting hydrogen bond network dictates whether the final structure is a 1D chain, a 2D layer, or a more complex 3D framework. rsc.org
Hydrogen Bonding Networks and Supramolecular Synthons
Hydrogen bonding is the most influential force in defining the supramolecular structure of aminopyridine derivatives. The amino group (-NH₂) provides a hydrogen bond donor, while the pyridine ring nitrogen acts as an acceptor, creating robust and predictable hydrogen-bonding patterns known as supramolecular synthons. rsc.orgnih.gov
In the absence of other competing functional groups, the most common interaction is the N–H···N hydrogen bond between two aminopyridine moieties. rsc.org Depending on the molecular conformation, this can lead to different synthons. A Z conformation often results in a catemeric motif (a chain-like structure), described by the graph-set notation C(4), which can then assemble into more complex 1D, 2D, or 3D networks. rsc.orgrsc.org
When aminopyridines are co-crystallized with other molecules, such as carboxylic acids, highly stable and predictable heterosynthons are formed. A very common and robust motif in these cases is the pyridine-acid heterosynthon, which consists of a pair of N–H···O and O–H···N hydrogen bonds. nih.govresearchgate.net This interaction typically generates a cyclic motif with a graph-set notation of R²₂(8). nih.govresearchgate.net These heterosynthons act as reliable building blocks for crystal engineering.
In some structures, these primary synthons are further linked by other hydrogen bonds. For example, R²₂(8) heterosynthons can be connected into zig-zag chains via additional N–H···O interactions or paired up through complementary DADA (Donor-Acceptor-Donor-Acceptor) quadruple hydrogen bonds. nih.gov The specific synthons formed dictate the dimensionality and topology of the final supramolecular assembly. rsc.org
The table below summarizes common hydrogen bonding motifs found in aminopyridine derivatives.
| Supramolecular Synthon | Interacting Groups | Graph-Set Notation | Resulting Structure | Reference |
| Homosynthon | Aminopyridine + Aminopyridine | C(4) | Catemer (Chain) | rsc.org |
| Heterosynthon | Aminopyridine + Carboxylic Acid | R²₂(8) | Cyclic Dimer | nih.govresearchgate.net |
| Extended Network | Paired Heterosynthons | R⁴₄(12), R⁴₂(8), R³₂(10) | DADA Quadruple H-bonds | nih.gov |
Computational and Theoretical Investigations
Density Functional Theory (DFT) Studies
DFT is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. niscair.res.in It is frequently used to predict molecular properties with a good balance of accuracy and computational cost.
Electronic Structure Analysis (Frontier Molecular Orbitals, Molecular Electrostatic Potential, HOMO-LUMO)This analysis provides insights into the reactivity and electronic properties of the molecule.
Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy gap between the HOMO and LUMO is an indicator of the molecule's chemical stability.
Molecular Electrostatic Potential (MEP): The MEP map illustrates the charge distribution within a molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This is valuable for predicting how the molecule will interact with other species.
Noncovalent Interactions Analysis
Hirshfeld Surface AnalysisHirshfeld surface analysis is a method used to visualize and quantify intermolecular interactions in a crystal lattice. By mapping properties like dnorm (normalized contact distance) onto the surface, it is possible to identify and analyze different types of intermolecular contacts, such as hydrogen bonds and van der Waals forces, and their relative contributions to the crystal packing.
Without published research specifically on 1-(6-Aminopyridin-3-yl)propan-1-one, any attempt to populate these sections with data would be speculative and would not meet the standards of scientific accuracy. The scientific community relies on peer-reviewed data, and in this instance, such data for the requested compound is not available.
Reduced Density Gradient (RDG) and Interaction Region Indicator (IRI)
Computational analysis provides powerful tools for visualizing and understanding molecular interactions. The Reduced Density Gradient (RDG) and Interaction Region Indicator (IRI) are two such methods based on electron density (ρ) and its derivatives, used to identify and characterize non-covalent interactions (NCI), which are crucial for molecular stability and recognition processes. protheragen.aijussieu.fr
Reduced Density Gradient (RDG): RDG analysis is a technique used to visualize weak interaction regions within and between molecules. protheragen.ai It is based on the relationship between the electron density (ρ) and the reduced density gradient, s(r). In regions of low electron density and a small reduced gradient, non-covalent interactions can be identified. jussieu.fr A common practice involves creating 3D isosurface maps of the RDG, which are color-coded to differentiate the nature of the interactions. Typically, blue isosurfaces indicate strong attractive interactions like hydrogen bonds, green signifies weaker van der Waals interactions, and red denotes steric repulsion or strained regions. researchgate.net
Interaction Region Indicator (IRI): The Interaction Region Indicator (IRI) is a more recent function that builds upon the principles of RDG. chemrxiv.orgresearchgate.net A key advantage of IRI is its ability to simultaneously and clearly reveal both covalent chemical bonds and non-covalent interactions in a single, more intuitive graphical representation. chemrxiv.orgchemrxiv.org Similar to RDG, IRI analysis uses color-mapping on an isosurface to distinguish interaction types. This provides a comprehensive picture of all interatomic interactions within the molecular system. researchgate.net For a molecule like this compound, IRI analysis would be expected to highlight the covalent bonds forming the pyridine (B92270) ring and the propanone side chain, as well as non-covalent interactions such as intramolecular hydrogen bonds between the amino group and the carbonyl oxygen.
A hypothetical IRI analysis for this compound would likely reveal the following features, which are presented in the table below.
| Interaction Type | Atoms Involved | Expected IRI/RDG Color Code | Significance |
|---|---|---|---|
| Intramolecular Hydrogen Bond | N-H (amino) ··· O=C (carbonyl) | Blue | Contributes to conformational stability. |
| Intermolecular Hydrogen Bond | N-H (amino) ··· N (pyridine) | Blue | Key interaction for crystal packing and self-assembly. |
| Van der Waals Interactions | Between aromatic rings (π-π stacking) | Green | Stabilizes crystal lattice through dispersive forces. |
| Steric Repulsion | Between bulky groups in close proximity | Red | Indicates regions of steric clash that destabilize certain conformations. |
Energy Frameworks and Intermolecular Forces
Energy framework analysis is a computational method used to investigate the energetic aspects of crystal packing. This approach quantifies the strength and nature of intermolecular interactions within a crystal lattice, providing insight into its stability. The total interaction energy is typically decomposed into its electrostatic, dispersion, polarization, and repulsion components. mdpi.com
In the case of this compound, the primary intermolecular forces expected to govern its solid-state architecture are:
Hydrogen Bonding: The amino group (-NH₂) acts as a hydrogen bond donor, while the pyridine nitrogen and the carbonyl oxygen (C=O) act as acceptors. This allows for the formation of robust hydrogen-bonded networks, which are a defining feature in the crystals of related aminopyridines. epa.govnih.gov
Dispersion Forces (van der Waals): These forces, including π-π stacking between the aromatic pyridine rings, are crucial for stabilizing the crystal packing. researchgate.net
Electrostatic Interactions: The polarity of the C=O and N-H bonds, along with the electronegative nitrogen in the pyridine ring, leads to significant electrostatic contributions to the lattice energy. rasayanjournal.co.in
Energy framework calculations visualize these interaction energies as cylinders connecting molecular pairs, where the cylinder radius is proportional to the interaction strength. Studies on similar aminopyridine derivatives have shown that electrostatic and dispersion energies are the dominant contributors to the stabilization of the crystal structure. rasayanjournal.co.in
A representative breakdown of intermolecular interaction energies for a pair of molecules within the crystal lattice of this compound, as would be calculated using a method like CE-B3LYP, is presented below. mdpi.com
| Energy Component | Description | Hypothetical Energy (kJ/mol) |
|---|---|---|
| E_ele (Electrostatic) | Energy from Coulombic interactions between charge distributions. | -55.0 |
| E_disp (Dispersion) | Energy from fluctuating dipoles (van der Waals, π-π stacking). | -48.5 |
| E_rep (Repulsion) | Pauli repulsion energy from overlapping electron clouds. | +35.2 |
| E_pol (Polarization) | Energy from induced dipoles. | -8.7 |
| E_tot (Total) | Sum of all energy components. | -77.0 |
Prediction of Reactivity and Mechanistic Insights
Potential Energy Surface (PES) Analysis
A Potential Energy Surface (PES) is a fundamental concept in computational chemistry that provides a mathematical or graphical representation of a system's energy as a function of its geometric parameters. wikipedia.org It serves as an energy landscape, mapping out all possible conformations of reactants, transition states, intermediates, and products. numberanalytics.com By analyzing the PES, chemists can predict reaction pathways, calculate activation energies, and gain deep insights into reaction mechanisms. numberanalytics.com
The PES is a multidimensional surface where the lowest points (valleys) correspond to stable species (reactants and products), and saddle points correspond to transition states—the highest energy point along the minimum energy path connecting reactants and products. wikipedia.orgnumberanalytics.com Exploring the PES for a reaction involving this compound, such as its synthesis or metabolic degradation, would involve mapping the energy changes as key bond lengths and angles are varied. chemrxiv.org
For example, a PES analysis could elucidate the mechanism of a nucleophilic addition to the carbonyl carbon. The surface would show the energy landscape as the nucleophile approaches the carbonyl group, leading to the formation of a tetrahedral intermediate (a local minimum on the PES) via a transition state. Subsequent steps, like proton transfer, would also be represented by their own paths and energy barriers on the surface. researchgate.net Such an analysis is crucial for understanding reaction feasibility, kinetics, and selectivity. numberanalytics.com
Quantum Chemical Descriptors for Reactivity
Quantum chemical descriptors derived from Density Functional Theory (DFT) are essential for predicting the chemical behavior of a molecule. rasayanjournal.co.in These descriptors provide quantitative measures of a molecule's stability, reactivity, and site selectivity. rasayanjournal.co.inijret.org Key descriptors include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
The HOMO represents the ability of a molecule to donate electrons, while the LUMO represents its ability to accept electrons. The energy gap between HOMO and LUMO (ΔE = E_LUMO - E_HOMO) is a critical indicator of chemical reactivity and kinetic stability. ijret.org A small energy gap implies that the molecule is more polarizable, requires less energy to be excited, and is generally more reactive. ijret.org
Other important global reactivity descriptors include:
Ionization Potential (I ≈ -E_HOMO): The energy required to remove an electron.
Electron Affinity (A ≈ -E_LUMO): The energy released when an electron is added.
Electronegativity (χ = (I+A)/2): The power of an atom to attract electrons to itself.
Chemical Hardness (η = (I-A)/2): Measures the resistance to change in electron distribution. Hard molecules have a large HOMO-LUMO gap, while soft molecules have a small gap. ijret.org
Electrophilicity Index (ω = χ²/2η): A measure of the energy lowering of a system when it accepts electrons from the environment. researchgate.net
For this compound, the HOMO is expected to be localized primarily on the electron-rich aminopyridine ring, while the LUMO would likely be centered on the electron-withdrawing carbonyl group and the pyridine ring. This distribution indicates that the amino group is a primary site for electrophilic attack, while the carbonyl carbon is susceptible to nucleophilic attack. DFT calculations on similar aminopyridine derivatives provide a basis for estimating these values. ijret.orgresearchgate.net
| Quantum Chemical Descriptor | Formula | Predicted Value (eV) | Interpretation |
|---|---|---|---|
| E_HOMO | - | -5.95 | Indicates electron-donating ability. |
| E_LUMO | - | -1.20 | Indicates electron-accepting ability. |
| Energy Gap (ΔE) | E_LUMO - E_HOMO | 4.75 | Indicates high kinetic stability and low reactivity. ijret.org |
| Ionization Potential (I) | -E_HOMO | 5.95 | Energy needed to remove an electron. |
| Electron Affinity (A) | -E_LUMO | 1.20 | Energy released upon gaining an electron. |
| Electronegativity (χ) | (I+A)/2 | 3.575 | Overall electron-attracting tendency. |
| Chemical Hardness (η) | (I-A)/2 | 2.375 | Resistance to charge transfer. |
| Electrophilicity Index (ω) | χ²/(2η) | 2.69 | Propensity to act as an electrophile. researchgate.net |
Simulation of Spectroscopic Parameters
Computational methods, particularly DFT, are widely used to simulate spectroscopic parameters such as FT-IR and NMR spectra. nih.govnih.gov These simulations are invaluable for confirming molecular structures by comparing theoretical spectra with experimental data. researchgate.net The calculations are typically performed using a specific functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)) to obtain an optimized molecular geometry, from which vibrational frequencies and chemical shifts are derived. researchgate.netnih.gov
Vibrational Spectroscopy (FT-IR): Theoretical calculations provide harmonic vibrational frequencies that correspond to the fundamental modes of vibration. These calculated frequencies are often systematically higher than experimental values due to the neglect of anharmonicity and the use of a gas-phase model. Therefore, they are typically scaled by an empirical factor to improve agreement with experimental data. researchgate.net The analysis helps in the unambiguous assignment of vibrational bands to specific functional groups, such as the N-H stretching of the amino group, C=O stretching of the ketone, and various C-H and ring stretching modes of the pyridine moiety. nih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gauge-Including Atomic Orbital (GIAO) method is a common and reliable approach for calculating NMR chemical shifts (δ) for ¹H and ¹³C nuclei. nih.gov The calculated shifts are referenced against a standard compound, typically tetramethylsilane (B1202638) (TMS), to allow for direct comparison with experimental spectra. This comparison is a powerful tool for structural elucidation and for assigning specific resonances to individual atoms within the molecule.
The table below presents a hypothetical comparison between experimental and DFT-calculated spectroscopic data for key functional groups in this compound.
| Spectroscopic Data | Functional Group | Hypothetical Experimental Value | Hypothetical Calculated Value |
|---|---|---|---|
| FT-IR (cm⁻¹) | N-H stretch (asymmetric) | 3450 | 3465 (scaled) |
| N-H stretch (symmetric) | 3350 | 3360 (scaled) | |
| C=O stretch | 1680 | 1695 (scaled) | |
| C=N/C=C ring stretch | 1605 | 1610 (scaled) | |
| ¹H NMR (ppm) | -NH₂ | 6.5 | 6.7 |
| Aromatic-H | 7.5 - 8.8 | 7.6 - 8.9 | |
| -CH₂-CH₃ | 2.9 (q), 1.2 (t) | 3.0 (q), 1.3 (t) | |
| ¹³C NMR (ppm) | C=O | 198.0 | 199.5 |
| Aromatic-C | 110.0 - 160.0 | 111.0 - 161.0 | |
| -CH₂-CH₃ | 35.0, 8.5 | 36.1, 9.0 |
Reactivity and Derivatization of the 1 6 Aminopyridin 3 Yl Propan 1 One Scaffold
Reactions at the Pyridine (B92270) Ring
The pyridine ring's reactivity is heavily influenced by the substituents it bears. The amino group at the 6-position is a strong activating group that directs electrophiles to the ortho and para positions (positions 5 and 3, respectively). Conversely, the propan-1-one group at the 3-position is a deactivating group, directing incoming electrophiles to the meta positions (positions 5). The pyridine nitrogen itself is an electron-withdrawing entity, which generally deactivates the ring towards electrophilic attack and activates it for nucleophilic substitution, particularly at the 2- and 4-positions. youtube.com
Electrophilic aromatic substitution (EAS) on the 1-(6-aminopyridin-3-yl)propan-1-one ring is directed by a consensus of its substituents. The powerful ortho, para-directing amino group strongly activates the ring, while the meta-directing acyl group and the ring nitrogen deactivate it. rsc.org
The directing effects are summarized below:
Amino group (-NH₂ at C6): Activating, ortho, para-director (directs to C5 and C3).
Propan-1-one group (-C(O)CH₂CH₃ at C3): Deactivating, meta-director (directs to C5).
Pyridine Nitrogen: Deactivating, directs meta (to C3 and C5).
The confluence of these effects strongly favors electrophilic substitution at the C5 position, which is para to the activating amino group and meta to the deactivating acyl group and the ring nitrogen. Reactions like nitration or halogenation would be expected to yield the 5-substituted derivative. For instance, nitration of aminopyridine derivatives often requires controlled conditions to achieve regioselectivity. cdnsciencepub.com While substitution at C2 (ortho to the nitrogen) is electronically feasible, it is generally less favored.
Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution
| Reagent/Reaction | Expected Major Product | Position of Substitution |
|---|---|---|
| HNO₃/H₂SO₄ (Nitration) | 1-(6-Amino-5-nitropyridin-3-yl)propan-1-one | C5 |
| Br₂/FeBr₃ (Bromination) | 1-(6-Amino-5-bromopyridin-3-yl)propan-1-one | C5 |
Nucleophilic aromatic substitution (SNAr) on pyridine rings is most facile at the 2- and 4-positions, as the negative charge of the Meisenheimer intermediate can be delocalized onto the electronegative nitrogen atom. youtube.com In the case of this compound, there are no innate leaving groups at these activated positions.
Therefore, direct SNAr with common nucleophiles is challenging. However, specific reactions can be employed:
Chichibabin Reaction: Treatment with a powerful nucleophile like sodium amide (NaNH₂) could potentially introduce a second amino group at the C2 position, displacing a hydride ion. youtube.com
Catalyst-Mediated Substitution: Modern cross-coupling methods may enable the functionalization of the pyridine ring. For example, transition metal-catalyzed reactions could potentially be used to displace the amino group itself with other nucleophiles, although this can be a difficult transformation. nih.gov
The exocyclic amino group at the C6 position behaves as a typical aromatic amine and is readily functionalized. Its nucleophilicity allows for a variety of transformations. uni-muenchen.de
Acylation: The amino group can be acylated using acyl chlorides or anhydrides in the presence of a base to form the corresponding amides. For example, reaction with acetyl chloride would yield N-(5-propionylpyridin-2-yl)acetamide.
Sulfonylation: Reaction with sulfonyl chlorides, such as p-toluenesulfonyl chloride, in a basic medium produces sulfonamides, for instance, N-(5-propionylpyridin-2-yl)-4-methylbenzenesulfonamide.
Alkylation: While direct alkylation can be difficult to control and may lead to over-alkylation, reductive amination with aldehydes or ketones is a more controlled method to obtain secondary or tertiary amines.
Transformations of the Propan-1-one Moiety
The propan-1-one side chain offers two main reactive sites: the electrophilic carbonyl carbon and the adjacent alpha-carbon. numberanalytics.com
The carbonyl group is susceptible to a wide array of nucleophilic attacks and reduction reactions. ncert.nic.in Aldehydes are generally more reactive than ketones in nucleophilic addition reactions due to both steric and electronic factors. ncert.nic.in
Reduction: The ketone can be reduced to a secondary alcohol using reducing agents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄), yielding 1-(6-aminopyridin-3-yl)propan-1-ol.
Nucleophilic Addition: Organometallic reagents such as Grignard reagents (R-MgBr) or organolithium compounds (R-Li) can add to the carbonyl carbon to form tertiary alcohols. For example, reaction with methylmagnesium bromide would produce 2-(6-aminopyridin-3-yl)butan-2-ol.
Wittig Reaction: The carbonyl group can be converted to an alkene via reaction with a phosphonium (B103445) ylide (a Wittig reagent). numberanalytics.com For instance, using methylenetriphenylphosphorane (B3051586) would result in the formation of 6-(3-(prop-1-en-2-yl)pyridin-2-yl)amine.
Table 2: Representative Reactions of the Carbonyl Group
| Reagent | Reaction Type | Product |
|---|---|---|
| Sodium Borohydride (NaBH₄) | Reduction | 1-(6-Aminopyridin-3-yl)propan-1-ol |
| Methylmagnesium Bromide (CH₃MgBr) | Grignard Addition | 2-(6-Aminopyridin-3-yl)butan-2-ol |
The carbon atom adjacent to the carbonyl group (the α-carbon) is acidic and can be deprotonated by a suitable base to form an enolate. This enolate is a potent nucleophile and can react with various electrophiles.
Halogenation: In the presence of an acid or base catalyst, the ketone can be halogenated at the alpha-position. For example, reaction with iodine in a basic solution would yield 1-(6-aminopyridin-3-yl)-2-iodopropan-1-one. docbrown.info
Alkylation: The enolate can be alkylated with alkyl halides. Treatment with a strong base like lithium diisopropylamide (LDA) followed by an alkyl halide (e.g., methyl iodide) would introduce an alkyl group at the α-carbon, forming 1-(6-aminopyridin-3-yl)-2-methylpropan-1-one.
Aldol (B89426) Condensation: The enolate can react with another carbonyl compound (an aldehyde or ketone) in an aldol condensation reaction to form a β-hydroxy ketone, which can then be dehydrated to an α,β-unsaturated ketone. numberanalytics.com
Cyclization Reactions and Annulation Strategies
The bifunctional nature of This compound makes it a promising candidate for various cyclization and annulation reactions to construct fused heterocyclic systems. The interplay between the nucleophilic amino group and the electrophilic carbonyl carbon, as well as the potential for activation of the methylene (B1212753) group adjacent to the carbonyl, could be exploited to build new rings onto the pyridine core.
The construction of fused heterocyclic systems from This compound would likely involve its reaction with bifunctional reagents, leading to the formation of a new ring annulated to the pyridine core. For instance, condensation reactions with 1,3-dielectrophiles could theoretically lead to the formation of pyridopyrimidine derivatives.
One can hypothesize several reaction pathways:
Reaction with β-ketoesters or malonic esters: In the presence of a suitable catalyst, the amino group could react with one of the carbonyl groups of a β-ketoester, followed by an intramolecular cyclization and dehydration to yield a pyridopyrimidinone derivative.
Reaction with α,β-unsaturated carbonyl compounds: A Michael addition of the amino group to an α,β-unsaturated system, followed by an intramolecular condensation, could provide access to dihydropyridopyrimidine structures.
Reaction with urea (B33335) or thiourea (B124793): Heating This compound with urea or thiourea could potentially lead to the formation of aminopyridopyrimidinones or their thio-analogs, which are scaffolds of interest in medicinal chemistry.
A hypothetical reaction scheme for the formation of a pyridopyrimidine ring is presented below.
| Reactant 1 | Reactant 2 | Hypothetical Product | Fused Ring System |
| This compound | Diethyl malonate | Ethyl-2-methyl-4-oxo-4,8-dihydropyrido[2,3-d]pyrimidine-6-carboxylate | Pyridopyrimidine |
| This compound | Urea | 6-Propionyl-2-aminopyrido[2,3-d]pyrimidin-4(3H)-one | Pyridopyrimidine |
It is crucial to reiterate that these are projected reactions based on the chemical nature of the starting material and have not been specifically reported in the literature for this compound.
Intramolecular cyclization of derivatives of This compound presents another avenue for the synthesis of novel heterocyclic compounds. This would typically involve the introduction of a reactive functional group onto the amino nitrogen, which could then participate in a cyclization reaction with the propanone side chain.
For example, acylation of the amino group with a reagent containing a suitable leaving group could be followed by an intramolecular nucleophilic attack of an enolate generated from the propanone moiety. This would lead to the formation of a new six-membered ring fused to the pyridine.
A potential intramolecular cyclization pathway could involve the following steps:
N-functionalization: Reaction of the amino group with a reagent such as chloroacetyl chloride to form an N-acylated intermediate.
Base-mediated cyclization: Treatment of the intermediate with a base to promote the formation of an enolate from the propanone side chain.
Intramolecular nucleophilic substitution: The enolate would then attack the carbon bearing the chlorine atom, leading to the formation of a dihydropyridopyridinone derivative.
| Starting Material Derivative | Reaction Type | Hypothetical Product |
| N-(3-Propionylpyridin-6-yl)-2-chloroacetamide | Intramolecular Alkylation | 1,7-Dihydropyrido[2,3-b]pyridine-2,5-dione |
This proposed pathway is speculative and serves to illustrate the potential for intramolecular cyclization based on the structure of the parent compound.
Advanced Applications in Chemical Sciences
Role in Catalysis
The structural characteristics of 1-(6-Aminopyridin-3-yl)propan-1-one make it a promising candidate for various catalytic applications. Its ability to act as a ligand for transition metals, its potential role in organocatalysis, and its utility as a building block for Metal-Organic Frameworks (MOFs) are areas of active research.
As Ligands in Transition Metal Catalysis
The aminopyridine moiety is a well-established ligand in transition metal chemistry. nih.govekb.eg The nitrogen atoms of both the pyridine (B92270) ring and the amino group in this compound can act as Lewis bases, donating their lone pairs of electrons to coordinate with transition metal centers such as palladium, rhodium, ruthenium, copper, and iron. rsc.orgnih.gov This coordination is fundamental to the formation of stable metal complexes that can catalyze a wide array of chemical transformations.
The versatility of aminopyridine ligands allows for fine-tuning of the electronic and steric properties of the resulting metal complexes, which in turn controls their catalytic activity and selectivity. nih.gov For instance, N-aryl-2-aminopyridines readily form stable complexes with metals, facilitating cyclization and functionalization reactions. rsc.org Palladium-catalyzed cross-coupling reactions, a cornerstone of modern organic synthesis, frequently employ nitrogen-containing ligands to create carbon-nitrogen and carbon-carbon bonds. acs.org The presence of the propanone group in this compound could further influence the catalytic properties of its metal complexes through secondary interactions or by providing an additional coordination site via the carbonyl oxygen. Such complexes have potential applications in reactions like hydroamination, C-H bond activation, and various cross-coupling reactions. rsc.orgacs.org
In Organocatalysis and Asymmetric Catalysis
Organocatalysis, which uses small organic molecules as catalysts, has emerged as a powerful tool in chemical synthesis, particularly for the creation of chiral molecules in an enantioselective manner. The structure of this compound contains functional groups that are hallmarks of organocatalysts. The secondary amine of the aminopyridine can participate in enamine or iminium ion catalysis, similar to the well-known proline-catalyzed aldol (B89426) reaction. youtube.com
In a typical catalytic cycle, the amine could react with a carbonyl compound to form a nucleophilic enamine, which then attacks an electrophile. youtube.com The chirality of a catalyst can be transferred during this process to create a specific stereoisomer of the product. While specific research on this compound as an organocatalyst is not yet widespread, related aminopyridine and aminouridine derivatives have been explored for their potential in reactions like the Diels-Alder reaction. nih.govcolab.ws The bifunctional nature of the molecule, possessing both a basic amine site and a potentially hydrogen-bond-donating/accepting carbonyl group, could allow it to activate both the nucleophile and the electrophile simultaneously, a key strategy in asymmetric catalysis. youtube.com
Integration into Metal-Organic Frameworks (MOFs) for Catalytic Applications
Metal-Organic Frameworks (MOFs) are crystalline porous materials constructed from metal ions or clusters linked together by organic ligands. Their high surface area, tunable pore sizes, and the potential for functionalizing both the metal nodes and the organic linkers make them highly attractive for catalytic applications. pku.edu.cnusf.edu Nitrogen-rich organic molecules are often used as ligands to build MOFs. researchgate.net
This compound is a suitable candidate for use as an organic linker in the synthesis of MOFs. The pyridyl nitrogen and the amino group can coordinate to metal centers, forming the extended network structure of the framework. researchgate.net By incorporating this molecule, it is possible to introduce reactive sites directly into the MOF structure. For example, the amino groups within the pores can act as basic catalytic sites. acs.org Furthermore, MOFs built with such ligands can serve as hosts for catalytically active metal nanoparticles or as catalysts themselves if the metal nodes have open coordination sites that can act as Lewis acids. usf.eduresearchgate.net Such functionalized MOFs have shown promise in a variety of catalytic reactions, including condensation reactions, CO2 cycloaddition, and oxidation reactions. usf.edugoogle.com
Contributions to Materials Science
The unique electronic and structural properties of this compound also position it as a valuable component in the design of advanced materials, particularly in the fields of non-linear optics and supramolecular chemistry.
Non-linear Optical (NLO) Properties and Materials Design
Non-linear optical (NLO) materials are substances that exhibit a nonlinear response to intense electromagnetic fields, such as those from lasers. These materials are crucial for applications in optical switching, frequency conversion, and data storage. researchgate.net Organic molecules with a donor-π-acceptor (D-π-A) architecture are particularly promising for NLO applications. researchgate.netdoi.org
This compound fits this D-π-A model perfectly. The electron-donating amino group (-NH2) pushes electron density into the π-conjugated pyridine ring, which in turn is connected to the electron-withdrawing propanone group (-C(O)CH2CH3). This intramolecular charge transfer (ICT) from the donor to the acceptor upon excitation with light is the origin of large molecular hyperpolarizability (β), a key measure of a molecule's NLO activity. acs.orgnih.gov Chalcone derivatives with similar pyridyl acceptor groups have been investigated and shown to possess significant NLO properties. doi.org The efficiency of the NLO response can be tuned by modifying the donor, acceptor, or the π-bridge. Theoretical calculations using methods like Density Functional Theory (DFT) are often employed to predict the NLO properties of such molecules. acs.org
| Compound | HOMO-LUMO Gap (eV) | Dipole Moment (μ) (Debye) | First Hyperpolarizability (β) (esu) | Reference Concept |
|---|---|---|---|---|
| Pyrenyl Schiff Base (B2) | 3.06 | Not Reported | Not Reported | ICT and π-conjugation enhance NLO properties. acs.orgnih.gov |
| Pyrenyl Schiff Base (B3) | 3.05 | Not Reported | Not Reported | Smaller energy gaps often correlate with higher NLO activity. acs.org |
| Diformyltriphenylamine Chalcone (DFC1) | Not Reported | Not Reported | Not Reported | Carbonyl groups in conjugation act as charge-transfer bridges. doi.org |
| Ionic Liquids | Not Reported | Not Reported | Nonlinearity of thermal origin (n₂ ~10⁻⁸ cm²/W). | Demonstrates NLO properties in different material classes. researchgate.net |
Application in Supramolecular Assemblies
Supramolecular chemistry involves the study of systems composed of multiple molecules held together by non-covalent interactions, such as hydrogen bonding and π-π stacking. rsc.orgajwilsonresearch.com These interactions guide the self-assembly of molecules into well-defined, higher-order structures like chains, sheets, or complex 3D networks. rsc.orgnih.gov The ability to control self-assembly is key to creating functional materials for applications in drug delivery, sensing, and nanotechnology. rsc.orgmdpi.com
This compound is an excellent building block for supramolecular chemistry due to its multiple hydrogen bonding sites.
Hydrogen Bond Donors: The N-H bonds of the primary amino group.
Hydrogen Bond Acceptors: The lone pair on the pyridine nitrogen and the lone pairs on the carbonyl oxygen.
This combination of donors and acceptors allows the molecule to form robust and directional hydrogen bonds. For example, aminopyridine derivatives are known to form self-complementary dimers through N-H···N hydrogen bonds, creating a characteristic R²₂(8) graph set motif. rsc.org They can also form extended one-dimensional chains or tapes. rsc.org The carbonyl group provides an additional acceptor site, enabling the formation of more complex, multi-dimensional networks. nih.gov
Furthermore, the pyridine ring can participate in π-π stacking interactions, where the aromatic rings of adjacent molecules align, further stabilizing the supramolecular structure. nih.gov The interplay between specific hydrogen bonding patterns and less-directional π-π stacking allows for the precise engineering of crystal structures and the properties of the resulting materials. nih.gov
| Interaction Type | Participating Groups | Resulting Motif/Structure | Reference Concept |
|---|---|---|---|
| N-H···N Hydrogen Bond | Amino Group (Donor) & Pyridine Nitrogen (Acceptor) | Dimeric R²₂(8) motifs, catemers, polymeric tapes. | Fundamental synthon in aminopyridine self-assembly. rsc.orgrsc.org |
| N-H···O Hydrogen Bond | Amino Group (Donor) & Carbonyl Oxygen (Acceptor) | Links molecules into chains or sheets. | Introduces additional connectivity. nih.gov |
| O-H···N/O Hydrogen Bond | Hydroxyl groups (if present) with N or O acceptors. | Formation of 1D chains and 2D networks. | Demonstrates versatility of H-bonding. nih.gov |
| π-π Stacking | Pyridine Rings | Stabilizes columns and layers. | Adds stability to the overall crystal packing. nih.gov |
Development of Chemical Sensors
The unique electronic and structural characteristics of the aminopyridine moiety make it a promising platform for the design of novel chemical sensors. The presence of both a hydrogen bond donor (the amino group) and acceptor (the pyridine nitrogen), along with its inherent fluorescence potential, allows for the creation of highly specific and sensitive detection systems.
The design of chemical sensors based on aminopyridine scaffolds, such as that in this compound, is fundamentally reliant on the principles of molecular recognition. The aminopyridine core can serve as both a fluorophore and a binding site for specific analytes. researchgate.netmdpi.com The strategic functionalization of this core is a key design principle for modulating its recognition and signaling properties.
One established design strategy involves the "clicking-and-probing" approach. In this method, a non-fluorescent aminopyridine derivative, functionalized with a reactive group like an azide (B81097), can be "clicked" onto a target molecule containing a complementary group (e.g., an alkyne). This reaction can trigger a change in the electronic structure of the aminopyridine, "switching on" its fluorescence and thus signaling the recognition event. nih.gov This principle could be applied to this compound by modifying its amino or propanone group to incorporate a reactive handle for bioorthogonal ligation.
Another powerful design principle for molecular recognition involves the use of hydrogen-bond-assembled supramolecular structures. For instance, di(acylamino)pyridines have been shown to template the formation of rotaxanes through hydrogen bonding interactions. researchgate.net The aminopyridine unit of this compound could similarly be employed to direct the assembly of complex architectures capable of encapsulating and recognizing specific guest molecules.
The following table summarizes key design principles for molecular recognition using aminopyridine-based scaffolds.
| Design Principle | Description | Potential Application for this compound |
| Fluorophore and Binding Site Integration | The aminopyridine core acts as both the signaling unit (fluorophore) and the recognition site for analytes like metal ions. researchgate.netmdpi.com | The inherent fluorescence of the aminopyridine moiety can be harnessed for developing sensors where binding at the amino or pyridine nitrogen modulates the emission. |
| "Clicking-and-Probing" | A non-fluorescent, functionalized aminopyridine probe is activated to fluoresce upon a bioorthogonal click reaction with a target. nih.gov | The propanone or amino group could be modified with an azide or alkyne for targeted labeling and detection of biomolecules. |
| Supramolecular Assembly | The hydrogen bonding capabilities of the aminopyridine unit are used to direct the formation of complex host-guest systems like rotaxanes. researchgate.net | The molecule could serve as a building block for creating intricate receptors for small organic molecules or ions. |
The sensing mechanisms of aminopyridine-based chemoresponsive systems are diverse and can be tailored for the detection of a wide range of analytes. A common mechanism is fluorescence quenching or enhancement upon analyte binding. For example, certain 2-aminopyridine (B139424) derivatives exhibit a "switch-off" fluorescence response in the presence of metal ions such as Fe³⁺ and Hg²⁺. researchgate.net This quenching is attributed to the formation of a coordination complex between the aminopyridine and the metal ion, which facilitates non-radiative decay pathways. The stoichiometry of this interaction, often found to be 1:1, can be confirmed using techniques like Job's plot analysis. researchgate.net
The development of such chemoresponsive systems has practical applications in environmental monitoring. Fluorescent sensors based on pyridine derivatives have been successfully employed for the rapid detection of toxic heavy metal ions in aqueous solutions. mdpi.com These sensors can produce distinct fluorescent responses for different metal ions, enabling their identification and quantification.
The potential sensing mechanisms for a system based on this compound are outlined in the table below.
| Sensing Mechanism | Description | Analyte Example |
| Fluorescence Quenching | The fluorescence intensity of the aminopyridine core is decreased upon binding to the analyte due to complex formation and energy transfer processes. researchgate.net | Metal ions (e.g., Fe³⁺, Hg²⁺) |
| Fluorescence Enhancement | Analyte binding restricts intramolecular rotation or alters the electronic properties of the fluorophore, leading to an increase in fluorescence emission. | Certain metal ions or organic molecules |
| Ratiometric Sensing | The sensor exhibits two distinct emission bands, and the ratio of their intensities changes upon analyte binding, providing a more robust and self-calibrating signal. | Protons (pH sensing), specific ions |
Future Directions and Research Opportunities
Advanced Synthetic Strategies
The synthesis of aminopyridine derivatives has evolved significantly, moving towards more efficient and environmentally benign methodologies. Future synthetic strategies for 1-(6-Aminopyridin-3-yl)propan-1-one and its analogs could benefit from these advancements.
One promising approach is the use of multicomponent reactions (MCRs) . MCRs allow for the construction of complex molecules in a single step from three or more reactants, offering high atom economy and operational simplicity. mdpi.comrsc.org For instance, a one-pot synthesis for 2-amino-3-cyanopyridine derivatives has been developed using enaminones as key precursors under solvent-free conditions. mdpi.comresearchgate.netnih.gov Adapting such a strategy could lead to a more efficient synthesis of the target compound or a library of its derivatives for screening purposes.
Another area of exploration is the use of novel catalytic systems . Palladium-catalyzed cross-coupling reactions, for example, have been employed in the synthesis of 3-amino-6-(hetero)arylpyridazines. researchgate.net Investigating similar catalytic methods for the acylation of 2-aminopyridine (B139424) precursors could provide a direct and high-yielding route to this compound. Furthermore, electrochemically oxidative amination and tandem cyclization of ketones with 2-aminopyridines have been shown to be an efficient method for the synthesis of imidazo[1,2-a]pyridines, suggesting the potential for electrochemical methods in the synthesis of related aminopyridine ketones. researchgate.net
The development of greener synthetic routes is also a key future direction. This includes the use of aqueous media, as demonstrated in the iodine-promoted synthesis of 2-arylimidazo[1,2-a]pyridines. acs.org Exploring water-based or solvent-free reaction conditions for the synthesis of this compound would align with the principles of sustainable chemistry.
| Synthetic Strategy | Description | Potential Advantages for this compound Synthesis | References |
|---|---|---|---|
| Multicomponent Reactions (MCRs) | One-pot reactions involving three or more starting materials to form a complex product. | Increased efficiency, reduced waste, rapid access to a library of derivatives. | mdpi.comrsc.org |
| Novel Catalytic Systems (e.g., Palladium-catalyzed cross-coupling) | Use of advanced catalysts to facilitate bond formation with high selectivity and yield. | Direct and efficient acylation of aminopyridine precursors. | researchgate.net |
| Electrochemical Synthesis | Using electricity to drive chemical reactions, often under mild conditions. | Environmentally friendly, high atom economy, avoidance of harsh oxidants. | researchgate.net |
| Green Chemistry Approaches (e.g., "On-Water" synthesis) | Utilizing environmentally benign solvents like water or solvent-free conditions. | Reduced environmental impact, enhanced safety. | acs.org |
Integration of Computational and Experimental Approaches
The synergy between computational modeling and experimental work is a powerful tool in modern chemical research. For this compound, this integrated approach can accelerate the discovery of its potential applications and the optimization of its properties.
Molecular docking and virtual screening can be employed to predict the binding affinity of this compound and its virtual derivatives to various biological targets. This has been successfully applied to other aminopyridine derivatives to identify potent inhibitors of enzymes like α-glucosidase and to understand their binding modes. rsc.org For example, computational studies have supported experimental findings by revealing key interactions between aminopyridine thiourea (B124793) derivatives and the active site of α-glucosidase. rsc.org
Density Functional Theory (DFT) calculations can provide insights into the electronic and optical properties of the molecule. researchgate.net Such studies on related aminopyridinium salts have been used to predict their nonlinear optical behavior. researchgate.net This could guide the development of this compound-based materials for optoelectronic applications.
The integration of these computational methods with experimental validation can create a feedback loop for rational drug design and materials development. For instance, computational predictions of biological activity can guide the synthesis of the most promising derivatives, which can then be tested experimentally. The experimental results can, in turn, be used to refine the computational models.
| Computational Method | Application | Potential Insights for this compound | References |
|---|---|---|---|
| Molecular Docking | Predicting the binding orientation and affinity of a molecule to a biological target. | Identification of potential protein targets and prediction of biological activity. | rsc.org |
| Virtual Screening | Computationally screening large libraries of compounds against a biological target. | Rapid identification of potential bioactive derivatives. | rsc.org |
| Density Functional Theory (DFT) | Calculating the electronic structure and properties of molecules. | Prediction of reactivity, spectroscopic properties, and nonlinear optical behavior. | researchgate.net |
Exploration of Novel Applications
The aminopyridine scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous bioactive compounds with a wide range of therapeutic applications. mdpi.comconsensus.app This suggests that this compound could be a valuable starting point for the development of new therapeutic agents.
One area of interest is its potential as an enzyme inhibitor . Substituted aminopyridines have been identified as potent inhibitors of various enzymes, including phosphodiesterase-4 and cyclin-dependent kinases (CDKs). nih.govnih.gov Specifically, a series of 3-acyl-2,6-diaminopyridines showed potent CDK1 and CDK2 inhibitory activities. nih.gov Given its 3-acylaminopyridine structure, this compound warrants investigation as a potential kinase inhibitor.
Another exciting avenue is the development of fluorescent probes . Unsubstituted pyridin-2-amine exhibits a high quantum yield, making it a promising scaffold for fluorescent molecules. nih.gov Researchers have designed and synthesized aminopyridine derivatives with azide (B81097) groups that can be used in "click-and-probing" applications for labeling biomolecules like proteins. nih.gov The aminopyridine core in this compound could be functionalized to create novel fluorescent probes for biological imaging.
Furthermore, the broader class of pyridine (B92270) derivatives has shown a vast array of biological activities, including antimicrobial, antiviral, anticancer, and anti-Alzheimer's properties. researchgate.netresearchgate.netnih.gov Screening this compound and its derivatives against a panel of biological targets could uncover novel therapeutic applications.
Interdisciplinary Research Perspectives
The future of research on this compound lies in interdisciplinary collaboration. The convergence of chemistry, biology, and materials science can unlock the full potential of this compound.
In medicinal chemistry , collaboration between synthetic chemists and biologists is crucial for the design, synthesis, and biological evaluation of new drug candidates based on this scaffold. rsc.org The development of personalized medicine could see aminopyridine-based drugs tailored to a patient's genetic profile. rsc.org
In chemical biology , the development of fluorescent probes based on this compound would require expertise in both organic synthesis and cell biology to design probes that are not only fluorescent but also cell-permeable and target-specific. nih.gov
In materials science , the exploration of the electronic and optical properties of this compound could lead to the development of new materials for organic electronics. This would involve collaboration between chemists and physicists to synthesize and characterize these materials and to fabricate and test electronic devices.
Q & A
Q. What synthetic methodologies are recommended for 1-(6-Aminopyridin-3-yl)propan-1-one, and how can reaction conditions be optimized?
Methodological Answer: The synthesis typically involves multi-step organic reactions, starting with functionalization of the pyridine ring followed by ketone formation. Key steps include:
- Amination: Introduce the amine group at the 6-position of pyridine using catalytic hydrogenation or palladium-mediated coupling .
- Ketone Formation: Employ Friedel-Crafts acylation or nucleophilic acyl substitution, using reagents like acetyl chloride in the presence of Lewis acids (e.g., AlCl₃) .
- Optimization: Control reaction temperature (60–80°C) and solvent polarity (e.g., DMF or THF) to minimize side reactions. Monitor purity via HPLC and confirm intermediates via H NMR .
Q. Which spectroscopic techniques are critical for structural elucidation of this compound?
Methodological Answer: A combination of techniques is required:
- NMR Spectroscopy: H and C NMR to confirm the aminopyridine moiety and ketone group. Key signals include aromatic protons (δ 7.5–8.5 ppm) and the carbonyl carbon (δ ~200 ppm) .
- Mass Spectrometry (MS): High-resolution MS (HRMS) to verify molecular weight (C₈H₁₀N₂O, MW 162.08 g/mol) and fragmentation patterns.
- X-ray Crystallography: For absolute configuration determination, use SHELXL for refinement and ORTEP-3 for visualization .
Q. How should researchers design preliminary biological activity screens for this compound?
Methodological Answer: Focus on target-specific in vitro assays:
- Enzyme Inhibition: Screen against kinases or proteases due to the aminopyridine scaffold’s affinity for ATP-binding pockets. Use fluorescence-based assays (e.g., ADP-Glo™) .
- Cellular Uptake: Evaluate permeability via Caco-2 cell monolayers, monitoring transepithelial electrical resistance (TEER) .
- Toxicity: Conduct MTT assays on HEK-293 or HepG2 cells to assess cytotoxicity at 10–100 µM concentrations .
Advanced Research Questions
Q. How can crystallographic data discrepancies be resolved during structure refinement?
Methodological Answer: Discrepancies often arise from twinning or disorder. Mitigate using:
- SHELXL Constraints: Apply restraints to bond lengths/angles for disordered regions. Use the TWIN command for twinned crystals .
- Validation Tools: Leverage CheckCIF (via ) to flag outliers in bond distances or R-factors. Cross-validate with PLATON’s ADDSYM to detect missed symmetry .
- Data Collection: Optimize resolution (<1.0 Å) and redundancy (>4) to improve data quality .
Q. What mechanistic insights explain the compound’s reactivity in nucleophilic acyl substitutions?
Methodological Answer: The electron-deficient pyridine ring and ketone group drive reactivity:
- Kinetic Studies: Use stopped-flow NMR to monitor reaction rates with nucleophiles (e.g., Grignard reagents). The aminopyridine moiety stabilizes transition states via resonance, accelerating substitution .
- DFT Calculations: Model reaction pathways (e.g., Gaussian 16) to identify intermediates. Compare activation energies for substitutions at the 3- vs. 6-positions .
Q. How do structural modifications of this compound impact its pharmacological profile?
Methodological Answer: Perform comparative studies with analogs:
- SAR Analysis: Synthesize derivatives with halogen substituents (e.g., 5-Br or 2-F) and test against target enzymes (e.g., PDE4B). Use IC₅₀ values to correlate electronic effects with potency .
- Co-crystallization: Resolve ligand-enzyme complexes (e.g., with PDB entries) to identify binding interactions. SHELXE can assist in phase determination for low-resolution data .
Data Contradiction and Reproducibility
Q. How should researchers address inconsistencies in reported synthetic yields?
Methodological Answer: Variables like solvent purity or catalyst lot can affect reproducibility. Standardize protocols:
- Reagent Purity: Use ≥99% solvents (THF, DMF) and anhydrous conditions. Confirm via Karl Fischer titration.
- Catalyst Screening: Test Pd/C vs. Pd(OAc)₂ for amination efficiency. Track yields across three independent trials .
- Scale-Up Challenges: Evaluate mass transfer limitations in batch reactors using computational fluid dynamics (CFD) models.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
